![molecular formula C9H14N2O12P2 B15140025 [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate typically involves the phosphorylation of uridine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by selective phosphorylation using phosphoric acid derivatives. The reaction conditions often require the use of catalysts and specific pH levels to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using biotechnological methods. Microbial fermentation processes are employed, where genetically engineered microorganisms are used to produce uridine-5’-diphosphate in large quantities. These methods are optimized for high yield and purity, making them suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine-5’-triphosphate (UTP).
Reduction: Reduction reactions can convert it back to uridine-5’-monophosphate (UMP).
Substitution: Nucleophilic substitution reactions can modify the phosphate groups, leading to the formation of different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, sodium borohydride (for reduction), and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include uridine-5’-triphosphate (UTP), uridine-5’-monophosphate (UMP), and other nucleotide derivatives that play significant roles in cellular metabolism .
Wissenschaftliche Forschungsanwendungen
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various nucleotide analogs.
Biology: The compound is essential in studying carbohydrate metabolism and glycogen synthesis.
Medicine: It is investigated for its potential therapeutic applications in treating metabolic disorders.
Wirkmechanismus
The mechanism of action of [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate involves its role as a substrate for various enzymes. It acts as a donor of phosphate groups in phosphorylation reactions, which are critical for the activation and regulation of metabolic pathways. The molecular targets include enzymes involved in glycogen synthesis and carbohydrate metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Uridine-5’-monophosphate (UMP)
- Uridine-5’-triphosphate (UTP)
- Cytidine-5’-diphosphate (CDP)
Uniqueness
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate is unique due to its specific role in glycogen synthesis and its ability to act as a phosphate donor in various biochemical reactions. Unlike UMP and UTP, which have different roles in nucleotide metabolism, this compound is specifically involved in the synthesis of glycogen and other polysaccharides .
Eigenschaften
Molekularformel |
C9H14N2O12P2 |
|---|---|
Molekulargewicht |
404.16 g/mol |
IUPAC-Name |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6+,7?,8-/m1/s1 |
InChI-Schlüssel |
XCCTYIAWTASOJW-JDNPWWSISA-N |
Isomerische SMILES |
C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


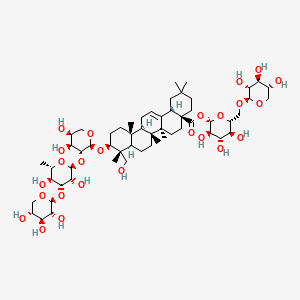

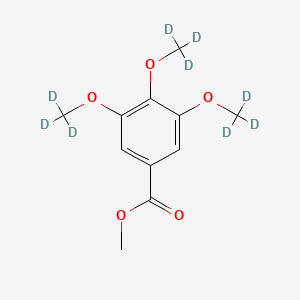
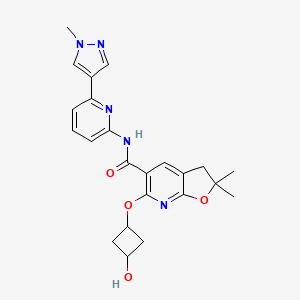
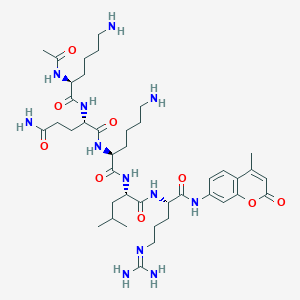
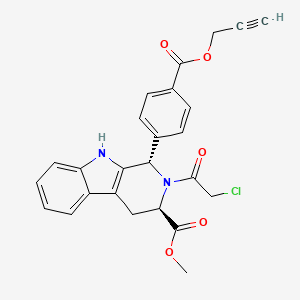


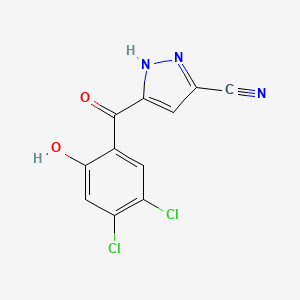
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
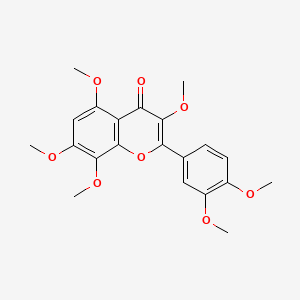
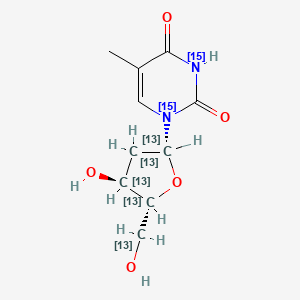
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
